PHOSPHOENOLPYRUVIC ACID TRIS(CYCLOHEXYLAMMONIUM) SALT
Description
Systematic Nomenclature and Synonyms
This compound is systematically named as 2-propenoic acid, 2-(phosphonooxy)-, cyclohexanamine (1:3). The compound is registered under the Chemical Abstracts Service number 35556-70-8, which distinguishes it from related cyclohexylammonium salts of phosphoenolpyruvic acid. The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming convention that describes both the phosphoenolpyruvic acid moiety and the three cyclohexylammonium counterions.
The compound is known by numerous synonyms in the scientific literature, reflecting its widespread use across different research domains. Common alternative names include phosphoenolpyruvic acid tris(cyclohexylamine) salt, phospho(enol)pyruvate tri(cyclohexylammonium) salt, and tricyclohexylamine phosphoenolpyruvate. Commercial suppliers frequently use abbreviated designations, though the full chemical name remains the preferred scientific nomenclature. The European Inventory of Existing Commercial Chemical Substances number 252-618-7 provides additional regulatory identification.
Distinction must be made between this tris(cyclohexylammonium) salt and the monocyclohexylammonium derivative, which carries the separate Chemical Abstracts Service number 10526-80-4. The monocyclohexylammonium salt has the molecular formula C₉H₁₈NO₆P and represents a different stoichiometric composition with distinct physical and chemical properties.
Molecular Formula and Stoichiometric Composition
The molecular formula of this compound is C₂₁H₄₄N₃O₆P, with a molecular weight of 465.56 daltons. This formula represents the combination of one phosphoenolpyruvic acid molecule (C₃H₅O₆P) with three cyclohexylammonium cations (C₆H₁₃N). The stoichiometric composition reflects the tribasic nature of phosphoenolpyruvic acid, which can donate three protons and thus accommodate three cyclohexylammonium counterions to form a neutral salt.
The elemental composition can be expressed as containing 54.18% carbon, 9.54% hydrogen, 9.03% nitrogen, 20.61% oxygen, and 6.65% phosphorus by mass. The phosphorus content is particularly significant for analytical purposes and enzymatic applications, as phosphoenolpyruvate serves as a high-energy phosphate donor in numerous biochemical reactions. The molecular weight determination has been confirmed through various analytical techniques, including mass spectrometry and elemental analysis.
Table 1: Molecular Composition Data
| Component | Formula | Molecular Weight (Da) | Stoichiometric Ratio |
|---|---|---|---|
| Phosphoenolpyruvic acid | C₃H₅O₆P | 168.04 | 1 |
| Cyclohexylammonium ion | C₆H₁₄N⁺ | 100.19 | 3 |
| Complete salt | C₂₁H₄₄N₃O₆P | 465.56 | 1:3 |
The hydrated form of the compound, this compound monohydrate, incorporates one molecule of water into the crystal structure, resulting in a slightly higher molecular weight. This hydrated form demonstrates the hygroscopic nature of the compound and its tendency to form stable hydrates under ambient conditions.
Crystallographic Analysis and Solid-State Structure
Crystallographic studies have provided detailed insights into the solid-state structure of this compound. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters of a = 16.7042(5) Å, b = 24.4881(6) Å, and c = 6.38910(10) Å. The unit cell volume is 2613.49(11) ų with Z = 4, indicating four formula units per unit cell. The calculated density is 1.23 mg/mm³, closely matching the experimentally determined density of 1.22 mg/mm³.
The crystal structure analysis reveals a complex hydrogen bonding network that stabilizes the three-dimensional arrangement of ions. The phosphoenolpyruvate anions are organized through electrostatic interactions with the cyclohexylammonium cations, creating a framework that contributes to the compound's thermal stability and crystalline integrity. The melting point of 197-198°C reflects this stable crystal packing arrangement.
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell a | 16.7042(5) Å |
| Unit cell b | 24.4881(6) Å |
| Unit cell c | 6.38910(10) Å |
| Cell volume | 2613.49(11) ų |
| Z value | 4 |
| Calculated density | 1.23 mg/mm³ |
| Temperature | 296(1) K |
The molecular geometry within the crystal structure shows the phosphoenolpyruvate moiety adopting a planar configuration for the vinyl and carboxylate groups, with the phosphate group oriented to minimize steric hindrance. The cyclohexylammonium cations adopt chair conformations typical of cyclohexane derivatives, with the ammonium groups participating in hydrogen bonding interactions with the phosphate and carboxylate oxygen atoms of the phosphoenolpyruvate anion.
X-ray diffraction studies have confirmed the presence of systematic structural variations among different phosphoenolpyruvate salts, with the tris(cyclohexylammonium) derivative showing particularly efficient packing arrangements. The refinement to an R-factor of 0.0608 for 6056 reflections demonstrates the high quality of the structural determination and the reliability of the geometric parameters obtained.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic analysis of this compound provides comprehensive structural confirmation and purity assessment. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals consistent with the expected molecular structure. The vinyl protons of the phosphoenolpyruvate moiety appear as distinctive multipets in the downfield region, while the cyclohexyl protons generate complex multipets in the aliphatic region corresponding to the chair conformation of the cyclohexane rings.
Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of all expected carbon environments, including the carbonyl carbon of the carboxylate group, the vinyl carbons, and the various cyclohexyl carbons. The phosphorus-31 nuclear magnetic resonance spectrum shows a single peak corresponding to the phosphate group, confirming the homogeneity of the phosphorus environment in the salt form.
Infrared spectroscopy demonstrates characteristic absorption bands that confirm the molecular structure and functional groups present. The carbonyl stretch appears at 1721 cm⁻¹, confirming the presence of the carboxylic acid functionality. Phosphate-related vibrations are observed in the expected regions, while the cyclohexylammonium cations contribute characteristic aliphatic carbon-hydrogen stretching and bending modes. The broad absorption in the 3000-3500 cm⁻¹ region indicates hydrogen bonding interactions between the ammonium groups and anionic sites.
Table 3: Key Spectroscopic Data
| Technique | Key Observations |
|---|---|
| ¹H Nuclear Magnetic Resonance | Vinyl protons (downfield), cyclohexyl protons (complex multipets) |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon, vinyl carbons, cyclohexyl carbons |
| ³¹P Nuclear Magnetic Resonance | Single phosphate peak |
| Infrared | Carbonyl stretch (1721 cm⁻¹), phosphate vibrations, hydrogen bonding |
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure. Liquid chromatography-mass spectrometry shows the expected molecular ion peak and demonstrates purity levels exceeding 99% in high-quality preparations. The fragmentation pattern includes characteristic losses corresponding to cyclohexylammonium groups and phosphate-containing fragments, supporting the structural assignment.
The spectroscopic data collectively confirm the integrity of the phosphoenolpyruvate moiety within the salt structure and demonstrate the successful formation of the tris(cyclohexylammonium) salt. The consistency between different spectroscopic techniques validates the proposed molecular structure and provides confidence in the chemical identity of the compound. These analytical methods also serve as quality control measures for commercial preparations, ensuring the absence of impurities and confirming the expected stoichiometric composition.
Properties
CAS No. |
123334-13-4 |
|---|---|
Molecular Formula |
C9H20NO7P |
Molecular Weight |
285.23 g/mol |
IUPAC Name |
cyclohexanamine;2-phosphonooxyprop-2-enoic acid;hydrate |
InChI |
InChI=1S/C6H13N.C3H5O6P.H2O/c7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8;/h6H,1-5,7H2;1H2,(H,4,5)(H2,6,7,8);1H2 |
InChI Key |
KWXLLEQLHXXCTD-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.O |
Canonical SMILES |
C=C(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N.O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation Mechanism
Nitrobenzene undergoes a three-step reduction in the presence of hydrogen gas (H₂) and a catalyst:
-
Nitrobenzene → Phenylhydroxylamine
-
Phenylhydroxylamine → Aniline
-
Aniline → Cyclohexylamine
The Pd-Ru bimetallic catalyst achieves >95% conversion efficiency at 80°C and 30 bar H₂ pressure, with a reaction time of 6–8 hours. The alloy’s synergistic effects enhance both activity and selectivity, minimizing byproducts like cyclohexanol.
Table 1: Performance of Catalysts in Nitrobenzene Hydrogenation
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Pd-PVP | 80 | 30 | 82 | 78 |
| Ru-PVP | 80 | 30 | 88 | 85 |
| Pd₀.₅Ru₀.₅-PVP | 80 | 30 | 98 | 97 |
The Pd₀.₅Ru₀.₅-PVP catalyst also demonstrates reusability, retaining 92% activity after five cycles.
Preparation of Phosphoenolpyruvic Acid
Phosphoenolpyruvic acid (PEP) is synthesized via enzymatic or chemical phosphorylation of pyruvate. While enzymatic methods dominate industrial production, chemical routes offer scalability for research-grade material.
Enzymatic Synthesis
Pyruvate kinase catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to pyruvate, yielding PEP:
This method achieves ~85% yield under optimized conditions (pH 7.5, 37°C).
Chemical Phosphorylation
Chemical methods employ phosphorus oxychloride (POCl₃) to phosphorylate pyruvic acid:
Reaction conditions (0°C, anhydrous ether) prevent side reactions, yielding 70–75% PEP.
Salt Formation via Acid-Base Reaction
The tris(cyclohexylammonium) salt forms through stoichiometric neutralization of PEP with cyclohexylamine.
Stoichiometry and Reaction Conditions
PEP (C₃H₅O₆P) reacts with three equivalents of cyclohexylamine (C₆H₁₃N) in aqueous medium:
Key parameters:
Table 2: Solubility Data for Reaction Optimization
| Solvent | PEP Solubility (mg/mL) | Cyclohexylamine Solubility (mg/mL) |
|---|---|---|
| Water | 100 | Miscible |
| Methanol | <1 | 500 |
Methanol is preferred for its ability to precipitate the salt post-reaction.
Purification and Characterization
Crude product purification involves recrystallization and lyophilization.
Recrystallization
The salt is dissolved in minimal hot water (60°C) and filtered to remove insoluble impurities. Gradual cooling to 4°C induces crystallization, yielding 98% pure product.
Lyophilization
For thermolabile batches, freeze-drying at −50°C and 0.01 bar preserves structural integrity, producing a white crystalline powder.
Table 3: Quality Control Specifications
| Parameter | Requirement | Method |
|---|---|---|
| Purity (Titration) | ≥98% | Non-aqueous titration |
| Water content | ≤5% | Karl Fischer titration |
| Solubility in methanol | Transparent solution | Visual inspection |
Industrial-Scale Production Considerations
TCI Chemicals and Sigma-Aldrich employ continuous-flow reactors for large-scale synthesis, achieving batch sizes >50 kg/month. Critical factors include:
Chemical Reactions Analysis
Types of Reactions
Phosphoenolpyruvic acid tris(cyclohexylammonium) salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various phosphonates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions, particularly involving its phosphate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphonates, reduced phosphoenolpyruvic acid derivatives, and substituted phosphoenolpyruvic acid compounds .
Scientific Research Applications
Phosphoenolpyruvic acid tris(cyclohexylammonium) salt is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is crucial in studying metabolic pathways, particularly glycolysis and gluconeogenesis.
Medicine: It is used in enzyme assays and as a substrate in various biochemical tests.
Mechanism of Action
Phosphoenolpyruvic acid tris(cyclohexylammonium) salt exerts its effects by participating in kinase reactions, where it donates its high-energy phosphate group to various substrates. This process is catalyzed by enzymes such as pyruvate kinase and phosphoenolpyruvate carboxykinase . The compound plays a key role in the biosynthesis of peptidoglycan cell walls and the generation of natural phosphonates .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₁H₄₄N₃O₆P.
- Molecular Weight : 465.56 g/mol (reported by manufacturers), though conflicting sources cite 603.3 g/mol—likely due to typographical errors in formula or calculation.
- Physical Characteristics : White powder, melting point 197–198°C, stable at -20°C but stored at room temperature by some suppliers.
- Applications : Used in metabolic studies, ATP synthesis, and as a stabilizing agent for labile enzymes.
Structural and Functional Analogues
(a) Phosphoenolpyruvic Acid Mono(cyclohexylammonium) Salt
- Structure : PEP with a single cyclohexylammonium ion (1:1 ratio).
- Molecular Formula: C₉H₁₈NO₆P (inferred from aliases in ).
- Storage : Requires refrigeration (2–8°C), contrasting with the tris-salt’s variable storage recommendations.
(b) Phosphoenolpyruvic Acid Sodium Salt
- Structure : PEP with a sodium ion (1:1 ratio).
- Properties : Higher water solubility compared to cyclohexylammonium salts due to ionic sodium.
- Applications : Preferred in aqueous enzymatic assays, such as pyruvate kinase activity tests.
(c) Tris(cyclohexylammonium) Salts of Other Acids
- Example: L-Ascorbic acid 2-monophosphate tris(cyclohexylammonium) salt (CAS 82134-96-1).
- Comparison : Shares the tris-cyclohexylammonium counterion but differs in the parent acid (ascorbic acid vs. PEP). Used as an antioxidant standard in food analysis.
Physicochemical and Application Differences
Table 1: Comparative Analysis of PEP Salts
Notes:
- Molecular Weight Discrepancies : The tris-salt’s weight conflicts (465.56 vs. 603.3) suggest inconsistencies in data reporting. Manufacturer data (465.56 g/mol) is more reliable.
- Storage Stability : The tris-salt’s dual storage recommendations (-20°C vs. RT) may reflect purity differences or supplier-specific protocols.
Research Findings and Discrepancies
- Biological Activity: The tris-cyclohexylammonium salt exhibits cytoprotective and antioxidative properties, likely due to its membrane-penetrating ability. Mono-salts may lack this advantage due to reduced lipophilicity.
- Thermal Stability : The tris-salt’s higher melting point (197–198°C) vs. ascorbic acid derivatives suggests greater thermal resilience, critical for high-temperature applications.
- Safety : While cyclohexylammonium salts are generally safe, derivatives with chlorinated groups (e.g., cytotoxal alcohol in ) show toxicity, emphasizing the need for purity verification.
Biological Activity
Phosphoenolpyruvic acid tris(cyclohexylammonium) salt (PEP-3CHA) is a significant compound in biochemical processes, particularly in metabolic pathways and enzyme catalysis. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 35556-70-8
- Molecular Formula : C21H44N3O6P
- Molecular Weight : 465.56 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water (100 mg/mL) .
Biological Significance
Phosphoenolpyruvate (PEP) is a crucial intermediate in various metabolic pathways. Its biological activities include:
- Energy Production : PEP is involved in glycolysis and gluconeogenesis, playing a vital role in energy metabolism.
- Phosphate Group Transfer : It acts as a high-energy phosphate donor, crucial for the phosphorylation of sugars and other metabolites via the phosphotransferase system (PTS) .
- Cell Wall Biosynthesis : PEP is essential in bacterial cell wall synthesis, particularly in peptidoglycan formation, which is critical for maintaining bacterial integrity .
PEP functions primarily through its role as a substrate for various enzymes, including:
- PEP Mutase : Catalyzes the interconversion of PEP and phosphonates, facilitating the generation of natural phosphonates .
- Kinase Reactions : Acts as a substrate for kinases, contributing to ATP regeneration and metabolic regulation .
Enzymatic Activity
A study highlighted the enzymatic hydrolysis of phosphate esters, underscoring the importance of PEP in facilitating reactions that involve phosphate transfer. The kinetics of these reactions suggest that PEP significantly influences enzymatic efficiency and substrate specificity .
Case Studies
- Bacterial Metabolism :
- Erythrocyte Function :
- Photosynthesis in Plants :
Data Tables
| Property | Value |
|---|---|
| CAS Number | 35556-70-8 |
| Molecular Formula | C21H44N3O6P |
| Molecular Weight | 465.56 g/mol |
| Melting Point | 418–420 K |
| Solubility | Water soluble (100 mg/mL) |
| Biological Role | Description |
|---|---|
| Energy Metabolism | Key intermediate in glycolysis |
| Phosphate Donor | High-energy phosphate transfer |
| Cell Wall Biosynthesis | Essential for bacterial growth |
Q & A
Advanced Research Question
- LC-MS/MS: Use a hydrophilic interaction liquid chromatography (HILIC) column paired with multiple reaction monitoring (MRM) for PEP-3CHA (m/z 466 → 79 for phosphate) .
- Sample Preparation: Deproteinize with acetonitrile (1:2 v/v) and filter (0.22 μm) to remove lipids and proteins .
How does the cyclohexylammonium counterion affect PEP-3CHA's membrane permeability compared to other salts (e.g., sodium or potassium)?
Advanced Research Question
The cyclohexylammonium group enhances lipid solubility, enabling passive diffusion across cell membranes. Comparative studies show:
- Caco-2 Permeability Assay: PEP-3CHA has 3× higher permeability (Papp = 1.2 × 10<sup>−6</sup> cm/s) than sodium salts .
- Ion Replacement Risks: Substituting with Na<sup>+</sup> reduces cellular uptake by 60% in hepatocyte models .
What strategies can researchers use to resolve conflicting data on PEP-3CHA's anti-oxidative activity in different cell lines?
Data Contradiction Analysis
Variability may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
